2-Furan-2-yl-2-piperidin-1-yl-ethylamine

Description

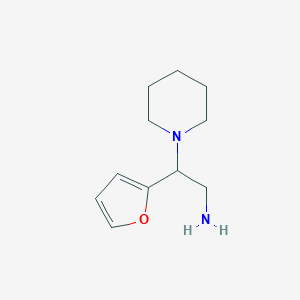

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAFITNXUAYSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391595 | |

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110358-80-0 | |

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Furan-2-yl-2-piperidin-1-yl-ethylamine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine

This guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest for researchers in drug discovery and development. The proposed synthesis is grounded in established chemical principles and draws upon analogous transformations reported in the scientific literature.

Introduction

This compound incorporates three key pharmacophoric elements: a furan ring, a piperidine moiety, and an ethylamine chain. The furan ring serves as a versatile bioisostere for a phenyl ring, offering distinct physicochemical properties that can influence a compound's solubility, metabolism, and target engagement. The piperidine and ethylamine components are prevalent in numerous biologically active compounds, contributing to interactions with various receptors and enzymes. This guide details a robust two-step synthesis designed for both laboratory-scale and potential scale-up operations.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with readily available starting materials. The overall strategy involves an initial Strecker synthesis to construct the α-aminonitrile intermediate, followed by a reduction of the nitrile to afford the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Strecker Synthesis of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile

The initial step involves the formation of an α-aminonitrile through the Strecker synthesis. This one-pot reaction combines an aldehyde (furfural), an amine (piperidine), and a cyanide source.

Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of furfural and piperidine. The nucleophilic addition of the cyanide ion to the iminium ion then yields the stable α-aminonitrile.

Experimental Protocol: Step 1

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| Furfural | 1.0 | 96.09 g/mol | (Specify Amount) |

| Piperidine | 1.1 | 85.15 g/mol | (Specify Amount) |

| Potassium Cyanide | 1.2 | 65.12 g/mol | (Specify Amount) |

| Methanol | - | - | (Specify Volume) |

| Water | - | - | (Specify Volume) |

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with furfural and methanol.

-

Amine Addition: Piperidine is added dropwise to the stirred solution at room temperature.

-

Cyanide Addition: A solution of potassium cyanide in water is added slowly to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

-

Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile

The second step is the reduction of the nitrile group of the intermediate to a primary amine, yielding the final product.

Mechanism: The reduction of the nitrile can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄), which delivers hydride ions to the carbon of the nitrile, followed by protonation during the work-up to form the primary amine. Catalytic hydrogenation is another viable alternative.[1]

Experimental Protocol: Step 2

| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |

| 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile | 1.0 | (Calculate MW) | (Specify Amount) |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 | 37.95 g/mol | (Specify Amount) |

| Anhydrous Diethyl Ether or THF | - | - | (Specify Volume) |

-

Reaction Setup: A dry, inert-atmosphere (e.g., nitrogen or argon) reaction setup is assembled. A round-bottom flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: A solution of 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by TLC or GC-MS.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the reaction solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude this compound.

-

Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the primary amine).

Conclusion

The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The synthesis employs well-understood and widely used chemical transformations, making it accessible to researchers with a standard background in organic synthesis. The versatility of the furan and piperidine scaffolds suggests that this compound and its analogs could be valuable tools in the exploration of new chemical entities with potential therapeutic applications.

References

- BenchChem. (n.d.). Application Notes and Protocols for N-(furan-2-ylmethyl)

- Lupine Publishers. (2019).

- Sigma-Aldrich. (n.d.). 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (2023).

- ResearchGate. (n.d.). Catalytic screening of the cascade reductive amination reaction of furfural and acetonitrile.

- MDPI. (2020).

Sources

biological activity of "2-Furan-2-yl-2-piperidin-1-yl-ethylamine"

An In-Depth Technical Guide on the Predicted Biological Activity of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine

Abstract

This compound is a novel chemical entity for which no direct biological activity data has been published to date. This technical guide provides a predictive analysis of its potential pharmacological profile based on a comprehensive evaluation of its structural motifs and the known activities of analogous compounds. By deconstructing the molecule into its core components—the furan ring, the piperidine moiety, and the ethylamine side chain—we can infer potential interactions with biological targets. This document outlines the predicted biological activities, proposes a structured experimental workflow for validation, and serves as a foundational resource for researchers and drug development professionals interested in this and related chemical scaffolds.

Introduction: A Predictive Approach to a Novel Compound

The exploration of novel chemical matter is the cornerstone of drug discovery. The compound this compound represents such a novel entity, absent from current pharmacological literature. In the absence of direct empirical data, a robust and scientifically rigorous approach involves a predictive analysis based on Structure-Activity Relationships (SAR). This guide leverages established pharmacological principles and data from structurally related compounds to build a hypothetical biological profile for this molecule.

Our analysis is grounded in the recognition that specific chemical substructures often confer predictable pharmacological properties. The presence of a furan ring, a piperidine ring, and an ethylamine backbone strongly suggests potential activity within the central nervous system (CNS), given the prevalence of these motifs in known psychoactive and neurological drugs. This guide will therefore focus on exploring these potential activities and will lay out a comprehensive, self-validating experimental plan to systematically investigate these predictions.

Structural and Pharmacophoric Analysis

The structure of this compound presents several key pharmacophoric features that are likely to govern its biological activity.

-

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous biologically active compounds. It can act as a bioisostere for a phenyl ring, but with distinct electronic and metabolic properties. Its presence can influence receptor binding and metabolic stability.

-

The Piperidine Ring: Piperidine is a saturated six-membered heterocycle that is a ubiquitous scaffold in medicinal chemistry. It is often found in compounds targeting the CNS, where it can influence solubility, lipophilicity, and receptor affinity. The nitrogen atom within the piperidine ring is basic and will be protonated at physiological pH, allowing for potential ionic interactions with biological targets.

-

The Ethylamine Side Chain: The ethylamine backbone is a classic structural motif found in many neurotransmitters, including dopamine, norepinephrine, and serotonin. Compounds containing this feature frequently interact with monoamine transporters and receptors, suggesting a potential for modulating neurotransmitter systems.

The combination of these three motifs in a single molecule creates a unique chemical architecture that warrants investigation for a range of potential biological activities.

Predicted Biological Activities Based on Analogous Compounds

Based on the structural analysis, we can predict several potential biological activities for this compound. These predictions are derived from the known activities of compounds that share one or more of its key structural features.

Potential as a Monoamine Reuptake Inhibitor

The ethylamine backbone is a strong indicator of potential activity at monoamine transporters. Many potent and selective reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) feature this core structure. The furan and piperidine moieties would serve to modulate the potency and selectivity of this interaction.

-

Causality: The protonated amine of the piperidine and the ethylamine nitrogen can form ionic bonds with acidic residues in the binding pockets of these transporters, while the furan ring can engage in hydrophobic and pi-stacking interactions.

Potential as a Sigma Receptor Ligand

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are a target for drugs treating neurological and psychiatric disorders. Many known sigma receptor ligands possess a piperidine ring and an aromatic group separated by a short alkyl chain.

-

Causality: The overall size, shape, and basicity of this compound are consistent with the known pharmacophore for sigma receptor ligands.

Potential as a Muscarinic or Nicotinic Acetylcholine Receptor Modulator

The piperidine ring is a core component of many compounds that interact with cholinergic receptors. Depending on the overall conformation and electronic properties of the molecule, it could potentially act as an agonist or antagonist at these sites.

-

Causality: The quaternary ammonium group that can be formed from the piperidine nitrogen is a classic feature for interaction with the anionic site of cholinergic receptors.

Proposed Experimental Workflow for Activity Screening

To validate the predicted biological activities, a systematic, multi-tiered screening approach is proposed. This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.

Tier 1: In Vitro Profiling

The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's activity against the primary predicted targets.

Step-by-Step Protocol:

-

Primary Binding Assays:

-

Objective: To determine if the compound binds to the predicted targets.

-

Method: Utilize radioligand binding assays for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), dopamine transporter (hDAT), sigma-1 receptor, and sigma-2 receptor.

-

Execution: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition of radioligand binding).

-

-

Affinity Determination:

-

Objective: To quantify the binding affinity (Ki) for any targets identified in the primary screen.

-

Method: Perform saturation binding assays with increasing concentrations of the compound to generate a dose-response curve.

-

Execution: For each positive hit, run a multi-point concentration curve to accurately calculate the Ki value.

-

-

Functional Assays:

-

Objective: To determine if the compound acts as an inhibitor, agonist, or antagonist at the target.

-

Method:

-

For transporters (SERT, NET, DAT): Use a synaptosome-based neurotransmitter uptake assay (e.g., using [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).

-

For receptors: Use a cell-based functional assay appropriate for the target (e.g., a calcium mobilization assay for G-protein coupled receptors or an ion flux assay for ion channels).

-

-

Execution: Generate dose-response curves to determine the IC50 (for inhibitors) or EC50 (for agonists).

-

Caption: Tier 1 In Vitro Screening Workflow.

Tier 2: In Vitro Selectivity and Safety Profiling

Once a primary target and activity have been confirmed, it is crucial to assess the compound's selectivity and potential for off-target effects.

Step-by-Step Protocol:

-

Broad Receptor Panel Screening:

-

Objective: To identify potential off-target interactions.

-

Method: Screen the compound against a broad panel of receptors, ion channels, and transporters (e.g., a Cerep or Eurofins SafetyScreen panel).

-

Execution: Typically run at a single high concentration (e.g., 10 µM).

-

-

CYP450 Inhibition Assay:

-

Objective: To assess the potential for drug-drug interactions.

-

Method: Use a fluorescent or luminescent assay to measure the inhibition of the five major cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

-

Execution: Determine the IC50 for each isoform.

-

-

hERG Channel Assay:

-

Objective: To assess the potential for cardiac toxicity.

-

Method: Use a patch-clamp assay or a high-throughput fluorescent assay to measure the inhibition of the hERG potassium channel.

-

Execution: Determine the IC50.

-

Caption: Tier 2 Selectivity and Safety Profiling Workflow.

Hypothetical Data Presentation

To illustrate how data from the proposed experiments would be presented, the following table contains hypothetical results for this compound, assuming it is a potent and selective serotonin reuptake inhibitor.

| Assay | Target | Result |

| Binding Affinity | hSERT | Ki = 15 nM |

| hNET | Ki = 250 nM | |

| hDAT | Ki = >1000 nM | |

| Sigma-1 | Ki = 800 nM | |

| Functional Activity | Serotonin Uptake | IC50 = 25 nM |

| Norepinephrine Uptake | IC50 = 450 nM | |

| Safety Profile | hERG Inhibition | IC50 = >10 µM |

| CYP2D6 Inhibition | IC50 = 5 µM |

This data is purely hypothetical and for illustrative purposes only.

Conclusion and Future Directions

While this compound is a novel compound with no published biological data, a rigorous analysis of its structure suggests a high probability of activity within the central nervous system, particularly as a monoamine reuptake inhibitor. The proposed experimental workflow provides a clear and logical path for systematically evaluating this hypothesis, from initial in vitro screening to selectivity and safety profiling.

The successful validation of the predicted activity would position this compound as a lead candidate for further optimization and preclinical development for the treatment of mood disorders, anxiety disorders, or other neurological conditions. Future work would involve medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models to establish efficacy and a therapeutic window. This guide serves as the foundational blueprint for initiating such a drug discovery program.

References

Due to the novel nature of the specific compound "this compound," direct references are not available. The references provided below are to authoritative sources that describe the general principles and methodologies discussed in this guide.

-

Title: Principles of early drug discovery Source: British Journal of Pharmacology URL: [Link]

-

Title: The role of structure-based drug design in the development of novel therapeutics Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

-

Title: Safety Pharmacology in Drug Discovery and Development Source: Current Protocols in Toxicology URL: [Link]

An In-Depth Technical Guide to 2-Furan-2-yl-2-piperidin-1-yl-ethylamine (CAS 110358-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, registered under CAS number 110358-80-0. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a detailed perspective for research and development. The guide covers its chemical and physical properties, a plausible and detailed synthetic route, predicted analytical data, and a discussion on its potential biological activities based on the pharmacology of related furan and piperidine-containing compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in medicinal chemistry and drug discovery.

Introduction

The molecular scaffold of this compound incorporates two key pharmacophores: a furan ring and a piperidine moiety. Furan derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The furan ring is a versatile bioisostere for phenyl rings, offering distinct electronic and metabolic profiles.[3] Similarly, the piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs, particularly those targeting the central nervous system.[4] The combination of these two heterocyclic systems in this compound suggests a potential for novel pharmacological activities. This guide aims to provide a detailed technical overview to facilitate further investigation into this promising chemical entity.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. Much of the toxicological and ecological data for this specific compound has not been fully investigated.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 110358-80-0 | [5][6] |

| Molecular Formula | C₁₁H₁₈N₂O | [6] |

| Molecular Weight | 194.27 g/mol | [6] |

| IUPAC Name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | N/A |

| Appearance | Predicted to be a liquid or low-melting solid | General knowledge |

| Boiling Point | Not determined | [5] |

| Melting Point | Not determined | [5] |

| Solubility | Expected to be soluble in organic solvents | General knowledge |

| Storage Conditions | Store in a cool, dry, well-ventilated place.[5] For long-term storage, -20°C is recommended. | [7] |

Proposed Synthesis Protocol

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile (Intermediate)

This step involves the α-amination of 2-furylacetonitrile with piperidine. This reaction is analogous to the first step of a Strecker synthesis, where an amine adds to a nitrile precursor.[5][6][7]

Materials:

-

2-Furylacetonitrile

-

Piperidine

-

A suitable solvent (e.g., methanol, ethanol)

-

A base (optional, e.g., triethylamine)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furylacetonitrile (1 equivalent) in the chosen solvent.

-

Add piperidine (1.1 equivalents) to the solution. If desired, a non-nucleophilic base like triethylamine (0.1 equivalents) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate, 2-(furan-2-yl)-2-(piperidin-1-yl)acetonitrile.

Step 2: Reduction of 2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile to this compound (Final Product)

The nitrile group of the intermediate is reduced to a primary amine to yield the final product. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for this transformation. Catalytic hydrogenation is another viable method.

Materials:

-

2-(Furan-2-yl)-2-(piperidin-1-yl)acetonitrile (from Step 1)

-

Lithium aluminum hydride (LiAlH₄) or a hydrogenation catalyst (e.g., Raney nickel, Pd/C)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; or a suitable solvent for hydrogenation (e.g., methanol, ethanol)

-

Standard laboratory glassware for inert atmosphere reactions (if using LiAlH₄) or hydrogenation apparatus

Procedure (using LiAlH₄):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the intermediate from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude final product.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Predicted Analytical Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.40 (dd, J = 1.8, 0.8 Hz, 1H): Furan H5

-

δ 6.35 (dd, J = 3.2, 1.8 Hz, 1H): Furan H4

-

δ 6.25 (dd, J = 3.2, 0.8 Hz, 1H): Furan H3

-

δ 4.05 (t, J = 6.5 Hz, 1H): CH-N(piperidine)

-

δ 3.10 (m, 2H): CH₂-NH₂

-

δ 2.60 (m, 4H): Piperidine N-CH₂

-

δ 1.60 (m, 6H): Piperidine -(CH₂)₃-

-

δ 1.50 (s, 2H): NH₂

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 154.0: Furan C2

-

δ 142.5: Furan C5

-

δ 110.0: Furan C4

-

δ 107.0: Furan C3

-

δ 65.0: CH-N(piperidine)

-

δ 50.0: Piperidine N-CH₂

-

δ 45.0: CH₂-NH₂

-

δ 26.0: Piperidine β-CH₂

-

δ 24.5: Piperidine γ-CH₂

Potential Applications and Biological Activity

While there is no specific biological data for this compound, its structural motifs suggest several potential areas of pharmacological interest.

-

CNS Activity: The presence of the piperidine ring, a common feature in many centrally acting drugs, suggests that this compound may exhibit activity within the central nervous system.[4] Compounds with similar structures have been investigated as ligands for various receptors, including sigma receptors.

-

Antimicrobial Activity: Furan derivatives are known to possess a broad range of antimicrobial activities.[1][2] The combination with a piperidine moiety could lead to novel antibacterial or antifungal agents. Research on other furan-piperidine hybrids has demonstrated promising antimicrobial effects.[8]

-

Anticancer Properties: Both furan and piperidine scaffolds are found in various anticancer agents. The specific arrangement in this molecule could offer a novel template for the design of new cytotoxic or antiproliferative compounds.[9]

-

Enzyme Inhibition: The structural features of this molecule may allow it to act as an inhibitor for various enzymes. The amine and heterocyclic rings could participate in key binding interactions within an enzyme's active site.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

Based on the Safety Data Sheet for this compound, it should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[5] It is classified as an irritant and may be harmful if ingested or inhaled.[5] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5] The toxicological properties have not been fully investigated.[5]

Conclusion

This compound (CAS 110358-80-0) is a chemical compound with a promising molecular architecture that combines the pharmacologically relevant furan and piperidine moieties. While direct experimental data is limited, this guide has provided a plausible synthetic pathway, predicted analytical data, and a discussion of its potential biological activities based on the known properties of related compounds. It is hoped that this technical guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the chemical and biological properties of this and similar molecules.

References

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Foreword: The Architectural Synergy of Furan and Piperidine in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacology of Furan-Piperidine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. This guide focuses on the synergistic combination of two such scaffolds: the furan ring and the piperidine ring.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, present in over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to serve as a hydrogen bond donor or acceptor allow it to anchor molecules within the binding pockets of diverse proteins, enhancing druggability and often improving pharmacokinetic properties.[2][3] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a prolific pharmacophore.[4][5] It acts as a versatile scaffold, with its derivatives exhibiting a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6]

The fusion of these two entities into furan-piperidine derivatives creates a molecular architecture of significant pharmacological interest. This guide provides an in-depth exploration of their pharmacology, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, analyze structure-activity relationships (SAR), and provide field-proven experimental protocols to empower the rational design of next-generation therapeutics based on this versatile scaffold.

Part 1: Central Nervous System (CNS) Modulation

The blood-brain barrier penetration afforded by the piperidine scaffold makes furan-piperidine derivatives particularly suitable for targeting the CNS.[3] Research has highlighted their potential in treating neurodegenerative diseases and neuropathic pain.[7][8][9]

Neuroprotective Effects in Neurodegenerative Diseases

Furan-containing compounds are actively being investigated for their neuroprotective potential in conditions like Alzheimer's and Parkinson's disease. The primary mechanisms underpinning this activity are their antioxidant and anti-inflammatory properties, which combat the oxidative stress and neuroinflammation characteristic of these disorders.[8][10] The piperidine moiety can further direct these molecules to key CNS targets, such as monoamine oxidase (MAO) enzymes or neurotransmitter receptors, which are implicated in the progression of neurodegeneration.[11][12]

-

Mechanism of Action: Furan-piperidine derivatives can act as potent scavengers of free radicals, mitigating oxidative damage to neurons.[10] Concurrently, they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in the brain.[8] Certain derivatives may also inhibit enzymes like MAO-B, which is a therapeutic target in Parkinson's disease, or acetylcholinesterase (AChE), a target in Alzheimer's disease.[11][13]

Analgesic Activity via Ion Channel Blockade

A novel class of furan-based molecules, closely related to furan-piperidines, has been identified as potent voltage-gated sodium channel blockers, particularly for the tetrodotoxin-resistant Na(v)1.8 subtype, which is crucial for pain signaling.[7][14]

-

Mechanism of Action: By blocking these sodium channels on nociceptive neurons, these compounds inhibit the propagation of pain signals. This targeted action offers the potential for robust efficacy in neuropathic pain models with an improved safety profile compared to less selective, clinically used sodium channel blockers.[7]

Part 2: Anticancer Activity and Pathway Inhibition

The furan-piperidine scaffold has demonstrated significant promise in oncology, with derivatives showing potent cytotoxic activity against various cancer cell lines.[15][16]

Inhibition of Pro-Survival Signaling Pathways

A key strategy in cancer therapy is the inhibition of signaling pathways that promote cell survival and proliferation. Furan-piperidine derivatives have been shown to target the PI3K/Akt pathway, a critical cascade that is often dysregulated in cancer.[15]

-

Mechanism of Action: By inhibiting key kinases like Akt1 within this pathway, these compounds can halt the downstream signals that prevent apoptosis (programmed cell death).[15] This disruption leads to cell cycle arrest, an accumulation of cells in the pre-G1 phase, and ultimately, cell death via an apoptotic cascade.[16][17] Studies on furan-based compounds have confirmed the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

The diagram below illustrates the simplified PI3K/Akt signaling pathway, a target for some anticancer furan-piperidine compounds.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Quantitative Analysis of Anticancer Activity

The efficacy of novel compounds is quantified by their IC₅₀ values, representing the concentration required to inhibit 50% of a biological process. The table below presents data for furan-based derivatives against the MCF-7 breast cancer cell line.[16]

| Compound ID | Description | IC₅₀ (µM) vs. MCF-7 | Selectivity Index (SI) vs. MCF-10A |

| 4 | Pyridine Carbohydrazide | 4.06 | > 4.92 |

| 7 | N-phenyl Triazinone | 2.96 | > 6.75 |

| Staurosporine | Standard Control | 3.54 | 2.01 |

| Data extracted from a study on the cytotoxic activity of novel furan-based derivatives.[16] |

Part 3: Antimicrobial and Anti-inflammatory Applications

The furan-piperidine scaffold is also a fertile ground for the development of novel antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The furan ring is a component of established antibacterial drugs like nitrofurantoin, which works by damaging bacterial DNA after reductive activation within the cell.[5][6] Building on this, novel furan-piperidine hybrids have been synthesized and evaluated for their antimicrobial properties.[18]

-

Mechanism of Action: While the exact mechanisms can vary, these compounds often disrupt essential bacterial processes. For example, 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[18] The mechanism may involve the inhibition of key bacterial enzymes or interference with cell wall synthesis.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation is a key driver of many diseases. Furan-piperidine derivatives have shown potential in mitigating inflammatory responses through multiple mechanisms.

-

Mechanism of Action: One demonstrated mechanism is the inhibition of albumin denaturation, a process implicated in inflammation.[15] Additionally, these compounds can exhibit potent antioxidant activity by scavenging harmful reactive oxygen species like hydrogen peroxide.[15] In more targeted approaches, furan-based compounds have been developed as inhibitors of the ST2 receptor, a component of the IL-33 signaling pathway that amplifies pro-inflammatory responses in conditions like graft-versus-host disease.[19][20]

Quantitative Analysis of Anti-inflammatory & Receptor Inhibition Activity

The tables below summarize the in vitro activity of representative furan-piperidine and related derivatives, demonstrating their potential as both general anti-inflammatory agents and specific receptor inhibitors.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activities [15]

| Compound ID | HPSA IC₅₀ (µg/mL) | IAD IC₅₀ (µg/mL) |

| H2 (Furan-Piperidine Hybrid) | 14.18 ± 0.61 | 104.58 ± 2.65 |

| Ketoprofen (Standard) | - | 126.58 ± 5.00 |

| HPSA: Hydrogen Peroxide Scavenging Activity; IAD: Inhibition of Albumin Denaturation. |

Table 2: ST2 Receptor Inhibition [15][19]

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) |

| 4d | 3-piperidine | 5-7 |

| Data shows that including a piperidine ring at the 3-position results in improved inhibitory activity against the ST2 receptor.[15][19] |

Part 4: Experimental Protocols and Workflows

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols are self-validating systems designed for reproducibility and clarity.

General Experimental Workflow for Drug Discovery

The discovery and validation of novel furan-piperidine derivatives typically follow a structured, multi-stage workflow from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the synthesis and evaluation of novel analogs.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line (e.g., MCF-7).

Objective: To determine the IC₅₀ value of a test compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the furan-piperidine derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Causality Explanation: The MTS reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for a specific target receptor.[21]

Objective: To determine the inhibitory constant (Ki) of a test compound.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cells or tissue homogenates.

-

Assay Setup: In a 96-well plate, combine the following in assay buffer:

-

Cell membranes (a fixed amount, e.g., 20 µg of protein).

-

A fixed concentration of a radiolabeled ligand (e.g., ³H-labeled standard) known to bind to the target receptor.

-

Varying concentrations of the unlabeled furan-piperidine test compound.

-

-

Controls:

-

Total Binding: Wells containing only membranes and the radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive drug that also binds to the target receptor.

-

Causality Explanation: The excess of unlabeled drug in the NSB wells saturates all specific binding sites on the receptor. Any remaining radioactivity detected represents the radioligand binding non-specifically to the membrane, filter, or tube, which must be subtracted for accurate measurement.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes (with bound ligand) from the unbound ligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar.

- A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs. Benchchem.

- Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.

- Pharmacological Study of Some Newly Synthesized Furan Deriv

- Discovery of Potent Furan Piperazine Sodium Channel Blockers for Treatment of Neurop

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publisher.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

- Pharmacological Study of Some Newly Synthesized Furan Derivatives.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Piperidine Analogs in Central Nervous System Research: A Technical Guide. Benchchem.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC - PubMed Central.

- Classes of Piperidine-Based Drugs.

- Pyridine alkaloids with activity in the central nervous system. PMC.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [eurekaselect.com]

- 9. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Novel Ethylamine Compounds with Furan and Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of heterocyclic scaffolds is a foundational element of modern medicinal chemistry. Among these, the furan and piperidine rings are privileged structures, appearing in a multitude of clinically approved drugs and bioactive molecules.[1][2] Furan, a five-membered aromatic heterocycle, serves as a versatile building block and a bioisostere for other aromatic systems, often modulating the electronic and steric profile of a compound to enhance its pharmacological properties.[3] The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous motif that can improve a drug candidate's solubility, receptor binding affinity, and overall pharmacokinetic profile.[2] This guide provides a comprehensive exploration of the synthesis of novel ethylamine compounds that strategically combine the furan and piperidine moieties, offering insights into synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the target ethylamine scaffold reveals several viable synthetic disconnections. The most convergent and widely applicable strategies involve the formation of the C-N bond between the ethylamine backbone and the piperidine nucleus, or the construction of the ethylamine side chain from a furan precursor. Two primary and highly effective methods for achieving these transformations are Reductive Amination and the Mannich Reaction.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by in-situ reduction to the corresponding amine.[4] This methodology is highly favored for its operational simplicity, generally mild reaction conditions, and the commercial availability of a wide array of starting materials.

For the synthesis of furan and piperidine-containing ethylamines, two main reductive amination pathways can be envisioned:

-

Route A: Reaction of a furan-containing aldehyde or ketone with piperidine.

-

Route B: Reaction of a piperidine-containing aldehyde or ketone with a furan-containing amine.

The choice between these routes is often dictated by the availability and stability of the starting materials.

The Mannich Reaction: A Classic C-C and C-N Bond-Forming Transformation

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. It is a three-component reaction between an active hydrogen compound, formaldehyde (or another aldehyde), and a primary or secondary amine.[5] The reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be further elaborated into a variety of nitrogen-containing molecules. In the context of furan chemistry, the Mannich reaction can be employed to introduce an aminomethyl group onto the furan ring, which can then be extended to the desired ethylamine side chain.[5][6]

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the primary synthetic strategies for constructing ethylamine compounds bearing furan and piperidine rings.

Caption: Synthetic strategies for furan-piperidine ethylamines.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative target compound, 1-(furan-2-ylmethyl)piperidin-4-amine, via reductive amination. This compound serves as a valuable scaffold for further functionalization in drug discovery programs.[7]

Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine via Reductive Amination

This protocol details the direct reductive amination of furan-2-carbaldehyde with piperidin-4-amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Furan-2-carbaldehyde | Reagent | Sigma-Aldrich |

| Piperidin-4-amine | Reagent | Alfa Aesar |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent | Oakwood Chemical |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Acetic Acid | Glacial | J.T. Baker |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ||

| Brine | ||

| Anhydrous Magnesium Sulfate (MgSO₄) |

Experimental Procedure

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-carbaldehyde (1.0 eq) and piperidin-4-amine (1.1 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M with respect to the furan-2-carbaldehyde.

-

Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir for 30 minutes at room temperature to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of methanol in dichloromethane to afford the pure 1-(furan-2-ylmethyl)piperidin-4-amine.

Characterization of the Synthesized Compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8] Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target compound.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the range of δ 6.0-7.5 ppm), the piperidine ring protons, and the ethylamine bridge protons. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the furan and piperidine rings, and the ethylamine linker.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[8] Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of polar molecules like amines. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-O-C stretching (for the furan ring).

Data Presentation

The following table summarizes the expected analytical data for the synthesized 1-(furan-2-ylmethyl)piperidin-4-amine.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | Characteristic peaks for furan, piperidine, and ethylamine protons with correct integration. |

| ¹³C NMR (CDCl₃) | Signals corresponding to all unique carbon atoms. |

| Mass Spec (ESI) | [M+H]⁺ at m/z = 181.13 |

| IR (thin film) | N-H stretch (~3300 cm⁻¹), C-H stretches, C-O-C stretch. |

| Purity (HPLC) | >95% |

Conclusion and Future Directions

This technical guide has detailed robust and efficient synthetic strategies for the preparation of novel ethylamine compounds incorporating furan and piperidine moieties. The reductive amination approach, in particular, offers a versatile and scalable route to a wide range of derivatives. The protocols and characterization data provided serve as a solid foundation for researchers in medicinal chemistry and drug development.

Future work in this area could focus on the diversification of this scaffold by introducing various substituents on both the furan and piperidine rings. Exploring alternative synthetic methodologies, such as flow chemistry for improved scalability and safety, could also be a valuable endeavor. The biological evaluation of these novel compounds against a range of therapeutic targets will be crucial in uncovering their potential as new drug candidates.

References

-

Sulfonation, formylation, Mannich and acetylation of furan. (n.d.). Química Organica.org. Retrieved January 4, 2026, from [Link]

-

Furan, Pyrrole and Thiophene. (n.d.). City College of New York. Retrieved January 4, 2026, from [Link]

- Method of purifying ethanolamines. (1969). Google Patents.

-

Pictet–Spengler reaction. (2023, December 28). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Li, X., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 12(10), 1145. [Link]

-

III. Heterocyclic Compounds. (n.d.). Dr. Shyama Prasad Mukherjee University. Retrieved January 4, 2026, from [Link]

- Process for the preparation of ethylamines. (1998). Google Patents.

-

Examples of thiophenophanes obtained from derivatives of thiophene Mannich bases. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Ethylamine extraction. (2024, October 24). Reddit. Retrieved January 4, 2026, from [Link]

-

Synthesis of furan-based amines using Ru/C catalyst. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(9), 1184. [Link]

-

A process for the preparation of ethylamines. (1998). European Patent Office. Retrieved January 4, 2026, from [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(9), 1184. [Link]

- A process for the preparation of ethylamines. (1998). Google Patents.

-

Li, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6303. [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. Retrieved January 4, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from [Link]

-

Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molecules, 28(11), 4381. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules, 25(20), 4771. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. (2005). Arkivoc, 2005(12), 98-153. [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molecules, 28(11), 4381. [Link]

-

Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Synthetic route for the preparation of 1-{[3-(furan-2-yl) - ResearchGate. (n.d.). Retrieved January 4, 2026, from https://www.researchgate.net/figure/Synthetic-route-for-the-preparation-of-1-3-furan-2-yl-5-phenyl-45-dihydro-12-oxazol_fig1_344933758

-

Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts | MDPI [mdpi.com]

- 5. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"2-(2-furyl)-2-(1-piperidinyl)ethylamine" basic characteristics

An In-Depth Technical Guide to the Core Characteristics of 2-(2-furyl)-2-(1-piperidinyl)ethylamine

Introduction

2-(2-furyl)-2-(1-piperidinyl)ethylamine is a chemical compound featuring a furan ring, an ethylamine backbone, and a piperidine moiety. This unique structural combination suggests its potential for interacting with biological systems, particularly the central nervous system, given that the ethylamine scaffold is a common feature in many neurotransmitters and psychoactive compounds. The presence of the furan ring, a bioisostere of the phenyl ring, and the piperidine group, a common fragment in many pharmaceuticals, further underscores its relevance in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental characteristics of 2-(2-furyl)-2-(1-piperidinyl)ethylamine, drawing upon available data for the compound and its close structural analogs to offer insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of 2-(2-furyl)-2-(1-piperidinyl)ethylamine are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 110358-80-0 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

A closely related analog, 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine, is described as a liquid, which might suggest a similar physical state for the title compound under standard conditions.[2][3]

Synthesis and Manufacturing

-

Starting Material: Furfural, which can be converted to a suitable precursor.

-

Introduction of the Ethylamine Moiety: This could be achieved through various organic synthesis methods, such as a Strecker synthesis or a reductive amination pathway involving a furyl-substituted carbonyl compound.

-

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or reductive amination with piperidine itself.

A related synthesis of piperidines from furfural has been reported, proceeding through furfurylamine and subsequent hydrogenation and ring rearrangement, highlighting the feasibility of utilizing biomass-derived starting materials.[4]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-(2-furyl)-2-(1-piperidinyl)ethylamine.

Caption: Conceptual synthesis workflow for 2-(2-furyl)-2-(1-piperidinyl)ethylamine.

Pharmacological Profile

Direct pharmacological data for 2-(2-furyl)-2-(1-piperidinyl)ethylamine is scarce. However, its structural components provide a basis for postulating its potential biological activities. The phenethylamine backbone is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of receptors in the central nervous system.[5]

Potential Targets and Mechanism of Action

-

Dopamine and Serotonin Receptors: Many phenethylamine derivatives exhibit activity at dopamine and serotonin (5-HT) receptors.[5] Given the structural similarities, it is plausible that 2-(2-furyl)-2-(1-piperidinyl)ethylamine could modulate these receptor systems.

-

Antidepressant and Antipsychotic Potential: Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have been investigated for their antidepressant activity through the inhibition of norepinephrine and serotonin reuptake.[6] Furthermore, some piperidine-containing compounds have been explored as potential atypical antipsychotics.[7]

The following diagram illustrates the potential interaction of ethylamine-based compounds with key CNS receptors.

Caption: Hypothesized interactions with CNS targets based on structural analogy.

Analytical Methods

The characterization and quantification of 2-(2-furyl)-2-(1-piperidinyl)ethylamine would likely employ standard analytical techniques used for small organic molecules.

Chromatographic and Spectroscopic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and quantification of the compound, potentially after derivatization to improve its volatility and chromatographic behavior. A method for screening related volatile amines in pharmaceutical ingredients has been developed using GC-MS with negative ion chemical ionization.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or MS) would be a primary method for purity assessment and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound. Detailed 2D NMR studies (COSY, HETCOR, NOESY) could provide further structural insights, as demonstrated for the related compound 2-(1-cyclohexenyl)ethylamine.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would be used to identify the characteristic functional groups present in the molecule.[9]

Experimental Protocol: Conceptual GC-MS Analysis

-

Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

-

Derivatization (Optional): To enhance volatility and sensitivity, the primary amine could be derivatized, for example, using pentafluorobenzoyl chloride.[8]

-

GC Separation: Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation from any impurities.

-

MS Detection: Use a mass spectrometer as the detector, operating in either electron ionization (EI) or chemical ionization (CI) mode to obtain the mass spectrum of the analyte.

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using an internal or external standard.

Conclusion

2-(2-furyl)-2-(1-piperidinyl)ethylamine is a compound of interest for medicinal chemistry due to its unique combination of a furan ring, an ethylamine backbone, and a piperidine moiety. While specific data on its synthesis and pharmacological activity are limited, analysis of its structural analogs suggests potential for CNS activity. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and potential therapeutic applications. The analytical methods outlined in this guide provide a framework for the future characterization and study of this intriguing molecule.

References

-

2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem. PubChem. [Link]

-

2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268 - PubChem. PubChem. [Link]

-

An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link]

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. PubMed. [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives - ResearchGate. ResearchGate. [Link]

-

Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. National Institutes of Health. [Link]

-

Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed. PubMed. [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. National Institutes of Health. [Link]

-

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethan-1-amine | AMERICAN ELEMENTS. American Elements. [Link]

-

In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed. PubMed. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. MDPI. [Link]

-

1-(Pyridin-2-yl)ethan-1-amine - PubChem. PubChem. [Link]

-

N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem. PubChem. [Link]

-

FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine | 889939-80-4 [sigmaaldrich.com]

- 3. 2-Furan-2-yl-2-(4-methyl-piperidin-1-yl)-ethylamine | 889939-80-4 [sigmaaldrich.com]

- 4. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine

Introduction: Unveiling the Pharmacological Potential of a Novel Chemical Entity

The compound 2-Furan-2-yl-2-piperidin-1-yl-ethylamine is a novel chemical entity featuring a furan ring, a piperidine moiety, and an ethylamine sidechain. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The furan ring is a versatile scaffold known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The piperidine ring is a common feature in centrally acting drugs, and the ethylamine chain is a classic pharmacophore for interaction with various receptors, particularly G protein-coupled receptors (GPCRs).

Given these structural characteristics, a primary hypothesis is that this compound may act as a modulator of GPCR signaling. GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound, focusing on its potential interaction with GPCRs. The following protocols are designed to be robust and self-validating, providing a clear path to understanding the compound's pharmacological profile.

Part 1: Foundational Assays - Determining Receptor Binding Affinity

The initial step in characterizing a potential GPCR ligand is to determine if it binds to a specific receptor and with what affinity. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[8][9] These assays are highly sensitive and robust, providing essential parameters such as the equilibrium dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a test compound.[8][10]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays directly measure the interaction of a radiolabeled ligand with a receptor.[8][9] The two primary types of radioligand binding assays are saturation assays, to determine the receptor density (Bmax) and the radioligand's affinity (Kd), and competition assays, to determine the affinity (Ki) of an unlabeled test compound.[8][10]

Caption: Workflow for a typical radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target GPCR.

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the target GPCR

-

Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand specific for the target GPCR (e.g., ³H-ligand)

-

Unlabeled competitor (the test compound: this compound)

-

Non-specific binding control (a known high-affinity ligand for the target receptor)

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[11]

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled ligand, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.[11]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-